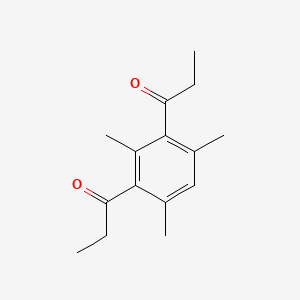![molecular formula C12H15N3O4 B14737846 butyl N-[(4-nitrophenyl)methylideneamino]carbamate CAS No. 6310-97-0](/img/structure/B14737846.png)
butyl N-[(4-nitrophenyl)methylideneamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl N-[(4-nitrophenyl)methylideneamino]carbamate is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.27 g/mol . This compound is known for its unique structure, which includes a butyl group, a nitrophenyl group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of butyl N-[(4-nitrophenyl)methylideneamino]carbamate typically involves the reaction of butyl carbamate with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Butyl N-[(4-nitrophenyl)methylideneamino]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyl N-[(4-nitrophenyl)methylideneamino]carbamate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of butyl N-[(4-nitrophenyl)methylideneamino]carbamate involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can affect various biochemical pathways. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar compounds to butyl N-[(4-nitrophenyl)methylideneamino]carbamate include other nitrophenyl derivatives and carbamate compounds. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. For example:
Butyl N-[(4-aminophenyl)methylideneamino]carbamate: Similar structure but with an amino group instead of a nitro group.
Ethyl N-[(4-nitrophenyl)methylideneamino]carbamate: Similar structure but with an ethyl group instead of a butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
6310-97-0 |
|---|---|
Formule moléculaire |
C12H15N3O4 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
butyl N-[(4-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H15N3O4/c1-2-3-8-19-12(16)14-13-9-10-4-6-11(7-5-10)15(17)18/h4-7,9H,2-3,8H2,1H3,(H,14,16) |
Clé InChI |
WMWCPDFOHKGNJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



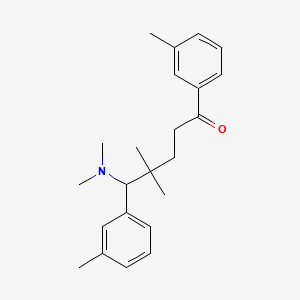


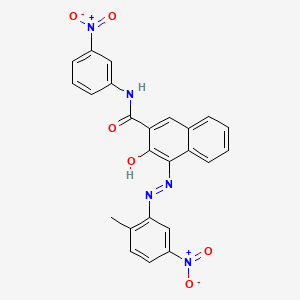

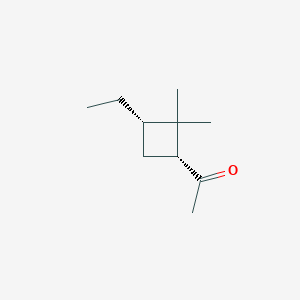
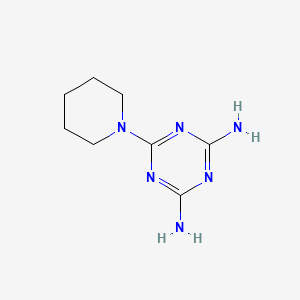
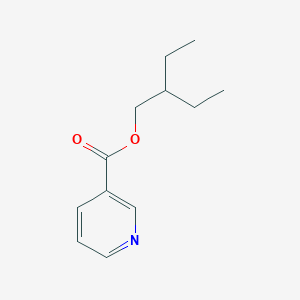
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)


